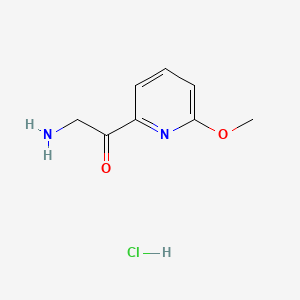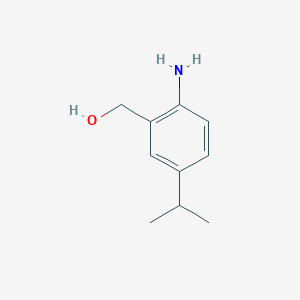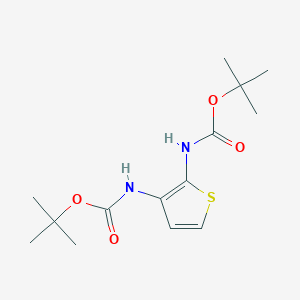
N2,N3-Di-Boc-thiophene-2,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N2,N3-Di-Boc-thiophene-2,3-diamine is a chemical compound with the molecular formula C14H22N2O4S. It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of two tert-butoxycarbonyl (Boc) protecting groups attached to the nitrogen atoms at positions 2 and 3 of the thiophene ring. This compound is primarily used in research and development settings .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N2,N3-Di-Boc-thiophene-2,3-diamine typically involves the protection of thiophene-2,3-diamine with Boc anhydride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
This would include optimizing reaction conditions to improve yield and purity, as well as implementing efficient purification techniques to ensure the compound meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
N2,N3-Di-Boc-thiophene-2,3-diamine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the Boc protecting groups, yielding thiophene-2,3-diamine.
Substitution: The Boc groups can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents like trifluoroacetic acid (TFA) or hydrochloric acid in methanol are commonly employed.
Substitution: Various nucleophiles can be used to substitute the Boc groups, depending on the desired product.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiophene-2,3-diamine.
Substitution: Thiophene derivatives with different functional groups.
Aplicaciones Científicas De Investigación
N2,N3-Di-Boc-thiophene-2,3-diamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mecanismo De Acción
The mechanism of action of N2,N3-Di-Boc-thiophene-2,3-diamine is primarily related to its ability to interact with various molecular targets. The Boc protecting groups can be removed under acidic conditions, revealing the active thiophene-2,3-diamine moiety. This moiety can then participate in various biochemical pathways, potentially interacting with enzymes, receptors, or other proteins to exert its effects.
Comparación Con Compuestos Similares
Similar Compounds
Thiophene-2,3-diamine: The parent compound without Boc protection.
N2-Boc-thiophene-2,3-diamine: A mono-protected derivative.
N3-Boc-thiophene-2,3-diamine: Another mono-protected derivative.
Uniqueness
N2,N3-Di-Boc-thiophene-2,3-diamine is unique due to the presence of two Boc protecting groups, which provide enhanced stability and solubility compared to its mono-protected or unprotected counterparts. This makes it particularly useful in synthetic chemistry, where protecting groups are often employed to control reactivity and selectivity in multi-step synthesis.
Propiedades
Fórmula molecular |
C14H22N2O4S |
|---|---|
Peso molecular |
314.40 g/mol |
Nombre IUPAC |
tert-butyl N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]thiophen-3-yl]carbamate |
InChI |
InChI=1S/C14H22N2O4S/c1-13(2,3)19-11(17)15-9-7-8-21-10(9)16-12(18)20-14(4,5)6/h7-8H,1-6H3,(H,15,17)(H,16,18) |
Clave InChI |
DHIUHHQCRHSQSQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=C(SC=C1)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


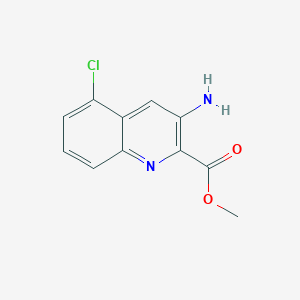
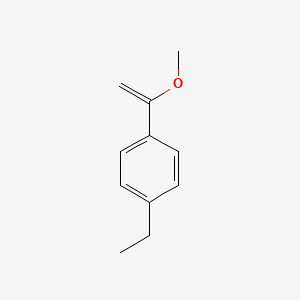
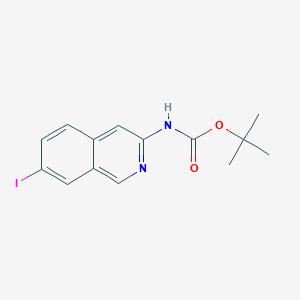
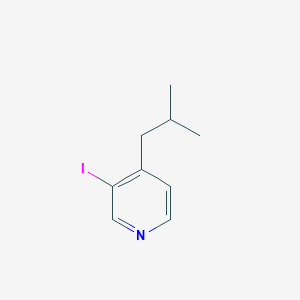
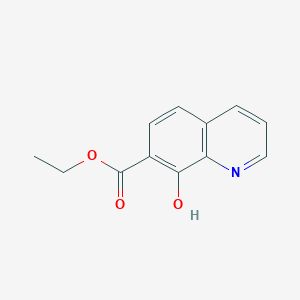
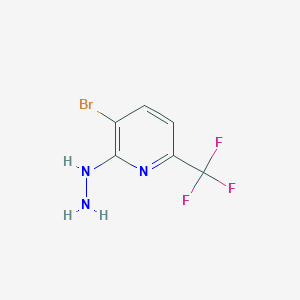
![Methyl (R)-2-[(R)-N-Benzyl-2-(Boc-amino)propanamido]-3-hydroxypropanoate](/img/structure/B13663567.png)

![6,8-Dibromo-2-(3-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13663592.png)
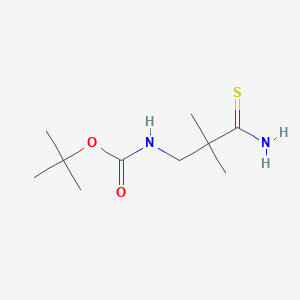
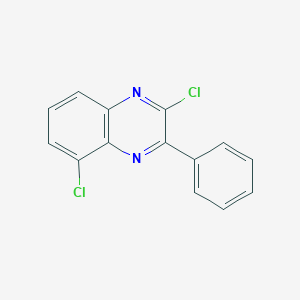
![6-Fluoro-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13663616.png)
